N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide is an organic compound characterized by the presence of both fluorobenzyl and methoxyphenyl groups attached to an oxalamide core
Scientific Research Applications
N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of 2-fluorobenzylamine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the oxalamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups can facilitate binding to specific sites on these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- N1-(2-chlorobenzyl)-N2-(3-methoxyphenyl)oxalamide
- N1-(2-fluorobenzyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-fluorobenzyl)-N2-(3-hydroxyphenyl)oxalamide
Comparison: N1-(2-fluorobenzyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the specific combination of fluorobenzyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-13-7-4-6-12(9-13)19-16(21)15(20)18-10-11-5-2-3-8-14(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMNCRPSQZRIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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